1,4-Bis(phényléthynyl)benzène

Vue d'ensemble

Description

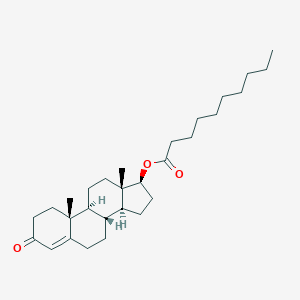

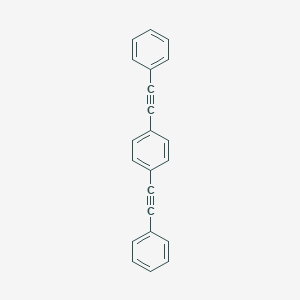

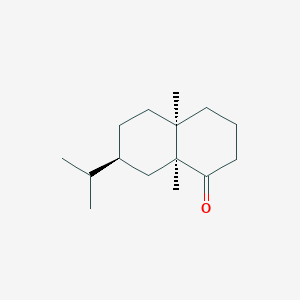

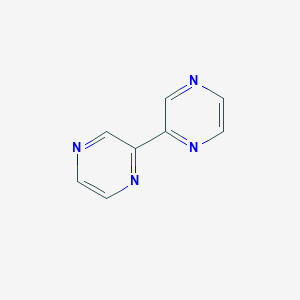

1,4-Bis(phenylethynyl)benzene is an organic compound characterized by a benzene ring substituted with phenylethynyl groups at the 1 and 4 positions. This compound is notable for its unique structural properties, which contribute to its applications in various scientific fields, particularly in the development of liquid crystal materials and organic light-emitting diodes.

Applications De Recherche Scientifique

1,4-Bis(phenylethynyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a component in diagnostic tools.

Industry: It is a crucial component in the development of liquid crystal materials for displays and organic light-emitting diodes (OLEDs) due to its photophysical properties

Mécanisme D'action

Target of Action

1,4-Bis(phenylethynyl)benzene (BPEB) is primarily targeted in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) . It plays a crucial role in the optical properties of these devices, influencing their performance and efficiency .

Mode of Action

BPEB interacts with its targets by influencing the optical properties of the materials. In LCDs, it contributes to the formation of blue phase liquid crystals, which are considered strong candidates for improving the quality of the displays . In OLEDs, BPEB functions as a hole transport layer, contributing to the device’s photoluminescence efficiency .

Biochemical Pathways

Its presence affects properties such as thermal behavior, optical anisotropy, and dielectric anisotropy . These changes can influence the performance and efficiency of the devices.

Pharmacokinetics

Its properties in solution and thin films are important for its function in oleds .

Result of Action

The result of BPEB’s action is the enhancement of optical properties in LCDs and OLEDs. In LCDs, it contributes to the formation of blue phase liquid crystals, improving the display’s response time . In OLEDs, it enhances photoluminescence efficiency and contributes to blue electroluminescence .

Action Environment

The action of BPEB can be influenced by environmental factors. For instance, its luminescence properties can change based on the environment, showing solvatochromic and thermochromic behaviors . Additionally, it has been found that BPEB can present environment-resistant highly-efficient emission in both solution and solid states .

Analyse Biochimique

Biochemical Properties

1,4-Bis(phenylethynyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins, influencing their activity and stability. For instance, the compound can act as a modulator of enzyme activity by binding to the active sites or allosteric sites of enzymes, thereby altering their catalytic efficiency. Additionally, 1,4-Bis(phenylethynyl)benzene can interact with proteins involved in cellular signaling pathways, affecting their conformation and function .

Cellular Effects

The effects of 1,4-Bis(phenylethynyl)benzene on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis. Moreover, 1,4-Bis(phenylethynyl)benzene can alter cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

At the molecular level, 1,4-Bis(phenylethynyl)benzene exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and proteins, leading to changes in their structure and function. The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, 1,4-Bis(phenylethynyl)benzene can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of 1,4-Bis(phenylethynyl)benzene in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and oxygen. The degradation products can have different biochemical properties and may influence cellular function differently. Long-term studies in in vitro and in vivo settings have demonstrated that 1,4-Bis(phenylethynyl)benzene can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 1,4-Bis(phenylethynyl)benzene vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can exhibit toxic or adverse effects, including cellular damage and inflammation. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

1,4-Bis(phenylethynyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it can affect the glycolytic pathway by interacting with enzymes such as hexokinase and pyruvate kinase, thereby altering the rate of glucose metabolism. Additionally, 1,4-Bis(phenylethynyl)benzene can impact lipid metabolism by influencing the activity of lipases and other lipid-regulating enzymes .

Transport and Distribution

The transport and distribution of 1,4-Bis(phenylethynyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carriers. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1,4-Bis(phenylethynyl)benzene within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific binding proteins .

Subcellular Localization

The subcellular localization of 1,4-Bis(phenylethynyl)benzene is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, 1,4-Bis(phenylethynyl)benzene can localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. The precise subcellular localization of the compound can vary depending on the cell type and experimental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Bis(phenylethynyl)benzene can be synthesized through a palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. The typical procedure involves the reaction of 1,4-diiodobenzene with phenylacetylene in the presence of a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)) and a copper co-catalyst (such as copper(I) iodide). The reaction is usually carried out in a solvent like diisopropylamine or toluene at elevated temperatures (around 65°C) for several hours .

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(phenylethynyl)benzene are not extensively documented, the Sonogashira coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(phenylethynyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to partially or fully hydrogenated products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Partially or fully hydrogenated products.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

1,4-Bis(phenylethynyl)benzene can be compared with other similar compounds such as:

Diphenylacetylene (tolan): Unlike 1,4-Bis(phenylethynyl)benzene, tolan has only one phenylethynyl group on each benzene ring, resulting in different photophysical properties.

1,4-Bis(4-(phenylethynyl)phenylethynyl)benzene: This compound has additional phenylethynyl groups, leading to higher photoluminescence efficiency and different electronic properties.

The uniqueness of 1,4-Bis(phenylethynyl)benzene lies in its balance of structural simplicity and functional versatility, making it a valuable compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

1,4-bis(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVSTPLZJLYNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347647 | |

| Record name | 1,4-Bis(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-27-0 | |

| Record name | 1,4-Bis(2-phenylethynyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(phenylethynyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-Bis(phenylethynyl)benzene?

A1: The molecular formula of 1,4-Bis(phenylethynyl)benzene is C22H14, and its molecular weight is 278.35 g/mol.

Q2: What are the key spectroscopic characteristics of BPEB?

A2: BPEB exhibits strong absorption in the UV region, typically between 316-342 nm [, , ], depending on the solvent and substituents. It displays strong fluorescence in the range of 372-410 nm []. The exact positions of these bands can shift based on factors like solvent polarity, substituents, and aggregation state [, , , , ].

Q3: How does the incorporation of BPEB into polymer matrices affect its properties?

A5: When incorporated into polymer matrices, such as polyethylene, BPEB can be uniaxially oriented through melt-processing and stretching. This leads to the development of photoluminescent polarizer films with highly desirable dichroic properties for various optical applications [].

Q4: What are the primary applications of BPEB in hydrogen getter technology?

A6: BPEB, in conjunction with a palladium catalyst, functions as an effective hydrogen getter. This means it can irreversibly capture and bind hydrogen gas, making it valuable for maintaining low hydrogen concentrations in sealed environments where hydrogen accumulation could be detrimental [, , ]. This property finds applications in the safe storage and transport of radioactive waste, where alpha radiolysis can generate hydrogen gas [].

Q5: How does the hydrogenation of BPEB proceed?

A7: The hydrogenation of BPEB is a stepwise process where each of the two triple bonds can be sequentially hydrogenated []. This process is typically catalyzed by palladium nanoparticles, and the kinetics of hydrogen uptake are influenced by factors like hydrogen pressure, temperature, and the diffusion of hydrogen through the surrounding matrix, often a silicone rubber [, , ].

Q6: How has computational chemistry been employed to understand BPEB and its derivatives?

A8: Computational techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven invaluable in predicting and explaining the electronic and optical properties of BPEB and its derivatives [, , , ]. These methods provide insights into the molecular orbitals involved in electronic transitions, the influence of substituents on these transitions, and the effect of conformational changes on the electronic structure and spectroscopic behavior of BPEB [, , , ].

Q7: How do different computational methods compare in their accuracy for predicting BPEB's properties?

A9: While DFT methods provide valuable information, their accuracy in predicting properties like excitation energies and torsional barriers can vary depending on the chosen exchange-correlation functional [, ]. Higher-level multi-reference methods, like CASSCF and MRMP2, generally offer greater accuracy but come with increased computational cost [, ].

Q8: How do substituents on the phenyl rings of BPEB affect its properties?

A10: Introducing electron-donating or -withdrawing substituents on the phenyl rings of BPEB can significantly impact its electronic and optical properties, particularly the positions of its absorption and emission maxima [, ]. These effects are governed by how the substituents interact with the conjugated π-system of BPEB [, , , ]. For example, electron-donating groups generally red-shift both absorption and emission, while electron-withdrawing groups can have a more complex effect depending on their positioning and strength [, , , ].

Q9: How does fluorine substitution affect BPEB's properties?

A11: Fluorine substitution on the phenyl rings of BPEB can significantly alter its solid-state packing due to the introduction of C-H…F and C=C-H…π(C=C) interactions []. These interactions can influence the material's liquid crystalline behavior and its optical properties [].

Q10: What strategies have been explored to improve the stability and performance of BPEB-based hydrogen getters?

A12: Encapsulating BPEB with a semi-permeable barrier, often a polymer coating, has been investigated as a means to protect the catalyst from poisoning by VOCs, thereby enhancing the long-term stability and performance of the getter [, ].

Q11: How does the choice of substrate influence the performance of BPEB getters?

A13: The choice of substrate for BPEB-based getters can influence the kinetics of hydrogen uptake and the potential for the formation of unwanted volatile byproducts from the getter or catalyst decomposition. Studies utilizing two-dimensional gas chromatography have shown that substrates like silicone foam and activated carbon can lead to different degradation product profiles [].

Q12: What is known about the environmental fate and potential impact of BPEB and its hydrogenation products?

A14: While research on the environmental fate and impact of BPEB is limited, understanding the volatility of its hydrogenation products is crucial for assessing potential environmental risks. Studies suggest that the volatility of partially hydrogenated BPEB intermediates does not follow a simple trend and is influenced by intermolecular interactions in the solid state [].

Q13: Are there alternative materials being explored for hydrogen getter applications?

A15: Beyond crystalline getters like DEB, researchers are exploring polymeric materials capable of reacting with hydrogen for getter applications []. These polymeric getters, often based on styrene-butadiene copolymers, offer potential advantages like processability and mechanical flexibility [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

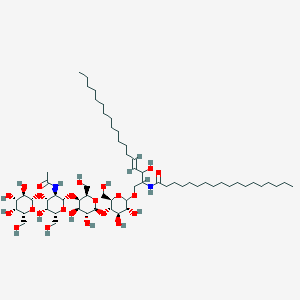

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

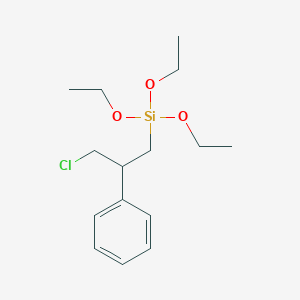

![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)

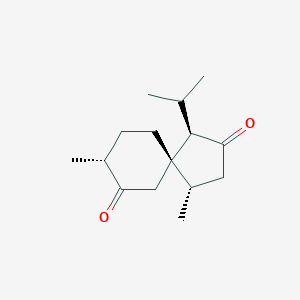

![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)